molecular formula C16H15NO5 B6392758 5-(4-Ethoxycarbonylphenyl)-2-methoxynicotinic acid CAS No. 1261892-34-5

5-(4-Ethoxycarbonylphenyl)-2-methoxynicotinic acid

Cat. No.: B6392758
CAS No.: 1261892-34-5
M. Wt: 301.29 g/mol
InChI Key: AKGAUZKQHJKKRY-UHFFFAOYSA-N
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Description

5-(4-Ethoxycarbonylphenyl)-2-methoxynicotinic acid is an organic compound that belongs to the class of nicotinic acids. This compound is characterized by the presence of an ethoxycarbonyl group attached to a phenyl ring, which is further connected to a methoxynicotinic acid moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-ethoxycarbonylphenyl)-2-methoxynicotinic acid typically involves the esterification of 4-carboxyphenylboronic acid with ethyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ethyl 4-ethoxycarbonylphenylboronic acid is then subjected to a Suzuki-Miyaura coupling reaction with 2-methoxynicotinic acid in the presence of a palladium catalyst and a base such as potassium carbonate .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the ethoxycarbonyl group, converting it into an alcohol or an aldehyde.

    Substitution: The aromatic ring in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed:

    Oxidation: Formation of 5-(4-carboxyphenyl)-2-methoxynicotinic acid.

    Reduction: Formation of 5-(4-hydroxyphenyl)-2-methoxynicotinic acid.

    Substitution: Formation of 5-(4-nitrophenyl)-2-methoxynicotinic acid or 5-(4-bromophenyl)-2-methoxynicotinic acid.

Scientific Research Applications

5-(4-Ethoxycarbonylphenyl)-2-methoxynicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-ethoxycarbonylphenyl)-2-methoxynicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 5-(4-Carboxyphenyl)-2-methoxynicotinic acid
  • 5-(4-Hydroxyphenyl)-2-methoxynicotinic acid
  • 5-(4-Nitrophenyl)-2-methoxynicotinic acid

Comparison: 5-(4-Ethoxycarbonylphenyl)-2-methoxynicotinic acid is unique due to the presence of the ethoxycarbonyl group, which imparts distinct chemical properties such as increased lipophilicity and potential for ester hydrolysis. This differentiates it from similar compounds that may have different substituents on the phenyl ring, leading to variations in their chemical reactivity and biological activity .

Properties

IUPAC Name

5-(4-ethoxycarbonylphenyl)-2-methoxypyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5/c1-3-22-16(20)11-6-4-10(5-7-11)12-8-13(15(18)19)14(21-2)17-9-12/h4-9H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKGAUZKQHJKKRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC(=C(N=C2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70688091
Record name 5-[4-(Ethoxycarbonyl)phenyl]-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70688091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261892-34-5
Record name 5-[4-(Ethoxycarbonyl)phenyl]-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70688091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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